molecular formula C5H12ClNO2 B2772629 Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- CAS No. 173336-62-4

Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)-

Cat. No.: B2772629
CAS No.: 173336-62-4
M. Wt: 153.61
InChI Key: RVPWGKBKRYTOHJ-PGMHMLKASA-N
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Description

Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- is a chiral compound with significant potential in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

methyl (2R)-3-amino-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-4(3-6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPWGKBKRYTOHJ-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- typically involves the esterification of 3-amino-2-methylpropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The resulting product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has a diverse range of applications across several fields:

Chemistry

  • Building Block for Synthesis : It serves as a fundamental building block for synthesizing complex organic molecules and pharmaceuticals.

Biology

  • Enzyme Mechanisms : Utilized in studying enzyme mechanisms and protein-ligand interactions.

Medicine

  • Drug Development : Acts as a precursor in synthesizing various drugs, particularly antiviral and anticancer agents due to its ability to inhibit cellular pathways involved in disease progression.

Industry

  • Specialty Chemicals : Employed in producing specialty chemicals and as an intermediate in agrochemical manufacture.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Anticancer Activity : Derivatives have shown inhibitory actions against HCT-116 cancer cells with IC50 values ranging from 0.69 to 11 µM.
    • Case Study 1 : A study demonstrated that derivatives exhibited significant growth inhibition against HCT-116 cells compared to standard treatments like doxorubicin (IC50 = 2.29 µM).
  • Enzyme Inhibition : Compounds derived from Propanoic acid were screened for inhibition against histone deacetylases (HDACs), showing IC50 values between 14 to 67 nM.
    • Case Study 2 : Research indicated that certain derivatives displayed potent inhibition against HDAC1–3, suggesting potential applications in cancer therapy by modifying histone acetylation patterns.
ActivityTargetEffectIC50 Value
Anticancer ActivityHCT-116 CellsGrowth Inhibition0.69 - 11 µM
HDAC InhibitionHDAC1–3Enzyme Inhibition14 - 67 nM
Enzyme InteractionVarious EnzymesModulation of ActivityContext-dependent

Mechanism of Action

The mechanism of action of Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R)-2-amino-3-(7-methyl-1H-indazol-5-yl)propanoate dihydrochloride
  • 2-Amino-3-(1H-imidazol-5-yl)propanoic acid methyl ester hydrochloride

Uniqueness

Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- is unique due to its specific chiral configuration and the presence of both amino and ester functional groups. This combination of features makes it particularly valuable in the synthesis of chiral pharmaceuticals and biologically active compounds, where stereochemistry plays a crucial role in the efficacy and safety of the final product.

Biological Activity

Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- is a chiral compound with notable significance in various biological and medicinal applications. This compound serves as an important intermediate in the synthesis of pharmaceuticals and biologically active molecules. Its unique structural properties allow it to interact with various biological targets, influencing enzyme activities and metabolic pathways.

  • Chemical Formula : C5H11NO2·HCl
  • Molecular Weight : 151.61 g/mol
  • CAS Number : 173336-62-4

The biological activity of Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- is primarily attributed to its ability to interact with specific enzymes and receptors. It can act as both an inhibitor and an activator of these molecular targets, modulating their activities and leading to various biological effects. The exact mechanisms depend on the specific context in which the compound is utilized.

1. Pharmaceutical Development

This compound is explored for its potential therapeutic applications in the synthesis of drugs targeting specific enzymes or receptors. It has been noted for its role in developing antiviral and anticancer agents due to its ability to inhibit certain cellular pathways involved in disease progression.

2. Biological Research

In biological studies, Propanoic acid, 3-amino-2-methyl-, methyl ester, hydrochloride, (2R)- is utilized as a precursor for synthesizing amino acid derivatives and peptides. It plays a critical role in studying enzyme mechanisms and protein-ligand interactions .

3. Metabolic Pathways

Research indicates that this compound may influence metabolic pathways involving amino acids. Its interaction with enzymes involved in amino acid metabolism highlights its significance in understanding metabolic disorders .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives of Propanoic acid, including methyl esters similar to (2R)-. The derivatives exhibited inhibitory actions against HCT-116 cancer cells with IC50 values ranging from 11 to 0.69 µM, showcasing their potential as effective anticancer agents compared to standard treatments such as doxorubicin (IC50 = 2.29 µM) .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, compounds derived from Propanoic acid were screened against histone deacetylases (HDACs). The results indicated that certain derivatives displayed potent inhibition against HDAC1–3, with IC50 values between 14 to 67 nM, suggesting that these compounds could be valuable in cancer therapy by modifying histone acetylation patterns .

Data Table: Biological Activity Summary

Activity Target Effect IC50 Value
Anticancer ActivityHCT-116 CellsGrowth Inhibition0.69 - 11 µM
HDAC InhibitionHDAC1–3Enzyme Inhibition14 - 67 nM
Enzyme InteractionVarious EnzymesModulation of ActivityContext-dependent

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (2R)-3-amino-2-methylpropanoic acid methyl ester hydrochloride?

To optimize enantiomeric purity, asymmetric synthesis using chiral catalysts (e.g., L-proline derivatives) or enzymatic resolution methods can be employed. For example, highlights a similar compound synthesized via stereoselective alkylation of a Schiff base intermediate, followed by hydrolysis and esterification under controlled pH conditions . Protecting groups like Boc (tert-butoxycarbonyl) may stabilize the amino group during esterification, as seen in for analogous amino acid esters . Purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) can further enhance enantiomeric excess (>98%).

Basic: Which spectroscopic techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve the methyl ester (δ ~3.6 ppm for OCH3_3) and chiral center vicinal coupling (J=68J = 6-8 Hz for R-configuration). reports diagnostic splitting patterns for 2,5-dichlorophenyl analogs .
  • X-ray Crystallography : Definitive stereochemical confirmation requires single-crystal X-ray analysis, as applied in for related propanoic acid derivatives .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular ion [M+H]+^+ at m/z 270.5 (C9_9H10_{10}Cl3_3NO2_2) with isotopic Cl patterns .

Advanced: How can enantiomeric impurities be quantified in this hydrochloride salt?

Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolves enantiomers. demonstrates baseline separation (R > 1.5) for dichlorophenyl analogs using 90:10 hexane/ethanol at 1.0 mL/min . Alternatively, capillary electrophoresis with cyclodextrin additives achieves ppm-level detection limits. Quantification via UV detection at 210 nm (amide bond absorption) is recommended.

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